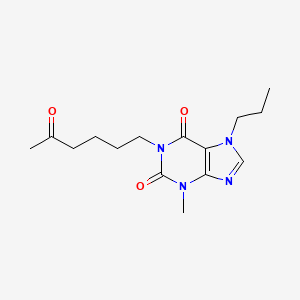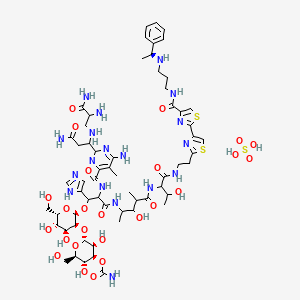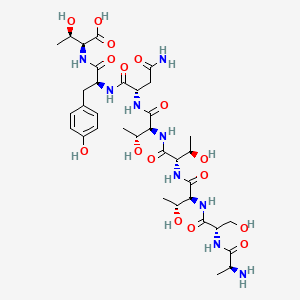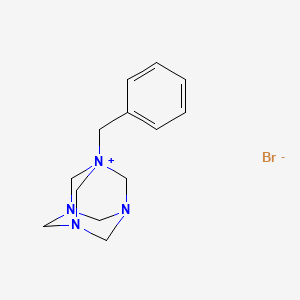
Propentofylline
Vue d'ensemble
Description
Propentofylline est un dérivé de la xanthine aux effets neuroprotecteurs supposés. Il est connu pour sa capacité à inhiber la phosphodiestérase et la recapture de l'adénosine, ce qui en fait un composé intéressant dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer et la démence multi-infarctus . La this compound a également été étudiée pour son utilisation potentielle dans le traitement de l'accident vasculaire cérébral ischémique en raison de ses propriétés vasodilatatrices .
Applications De Recherche Scientifique
Propentofylline has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of xanthine derivatives on various biochemical pathways.
Biology: this compound is studied for its effects on cellular processes, particularly in neuroprotection and anti-inflammatory responses.
Medicine: Clinical trials have investigated its potential in treating Alzheimer’s disease, multi-infarct dementia, and ischemic stroke It is also used in veterinary medicine to improve the quality of life in older dogs.
Mécanisme D'action
Target of Action
Propentofylline primarily targets cAMP-specific 3’,5’-cyclic phosphodiesterase 4A . This enzyme is associated with age-related memory impairment and Alzheimer’s disease .
Mode of Action
This compound is a xanthine derivative and a phosphodiesterase inhibitor . It inhibits both phosphodiesterase and adenosine uptake . By blocking these enzymes, this compound increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) in the brain .
Biochemical Pathways
This compound affects biochemical pathways mediated by phosphodiesterases . It is also capable of activating a cAMP–PKA system, depressing the caspase cascade, and modifying Bcl-2 family proteins . It blocks the apoptotic features induced by β42 and further induces an anti-apoptotic protein, Bcl-2 .
Pharmacokinetics
One study found that the mean half-life of this compound was 074 hours . The areas under the curve (AUCs) of this compound and its metabolite hydroxythis compound were 508 and 460 ng.hr/ml, respectively . The peak concentration of this compound was about 828.4 ng/ml, and it was achieved at about 2.2 hours (T_max) .
Result of Action
This compound has profound neuroprotective, antiproliferative, and anti-inflammatory effects . It diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases . It also improves thiol-based antioxidant defenses in the rat brainstem by inducing the enzymatic activity of glutathione reductase (GR), which diminishes lipid oxidation progression and rebalances the redox status in the CNS .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported to be effective for the treatment of both vascular dementia and dementia of the Alzheimer type . Its pharmacological effects may be exerted via the stimulation of nerve growth factor, increased cerebral blood flow, and inhibition of adenosine uptake . .
Analyse Biochimique
Biochemical Properties
Propentofylline interacts with various enzymes, proteins, and other biomolecules. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, and it is also a weak antagonist of the adenosine A1 receptor and blocks adenosine transport .
Cellular Effects
This compound has profound neuroprotective, antiproliferative, and anti-inflammatory effects . It diminishes the activation of microglial cells and astrocytes, which are neuronal cells strongly associated with many neurodegenerative diseases .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It enhances synaptic adenosine signaling, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
This compound has shown to improve thiol-based antioxidant defenses and limit lipid peroxidation following gliotoxic injury in the rat brainstem . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways. It inhibits cyclic AMP (cAMP) and cyclic GMP phosphodiesterases, which are key enzymes in these pathways .
Méthodes De Préparation
La synthèse de la propentofylline implique la réaction de la 3-méthylxanthine avec l'acide 5-oxohexanoïque en présence d'un catalyseur approprié. La réaction se déroule généralement sous reflux et le produit est purifié par recristallisation . Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté.
Analyse Des Réactions Chimiques
La propentofylline subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites, souvent en utilisant des réactifs comme le borohydrure de sodium.
Substitution : La this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les agents alkylants.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers composés alkylés ou halogénés .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier les effets des dérivés de la xanthine sur diverses voies biochimiques.
Biologie : La this compound est étudiée pour ses effets sur les processus cellulaires, en particulier dans la neuroprotection et les réponses anti-inflammatoires.
Médecine : Des essais cliniques ont étudié son potentiel dans le traitement de la maladie d'Alzheimer, de la démence multi-infarctus et de l'accident vasculaire cérébral ischémique Elle est également utilisée en médecine vétérinaire pour améliorer la qualité de vie des chiens âgés.
5. Mécanisme d'action
La this compound exerce ses effets par le biais de multiples mécanismes :
Inhibition de la phosphodiestérase : En inhibant la phosphodiestérase, la this compound augmente les niveaux d'AMP cyclique et de GMP cyclique dans le cerveau, qui sont associés à une amélioration de la mémoire et des fonctions cognitives.
Inhibition de la recapture de l'adénosine : La this compound bloque la recapture de l'adénosine, renforçant ses effets neuroprotecteurs.
Action anti-apoptotique : La this compound active le système cAMP-PKA, qui déprime la cascade des caspases et modifie les protéines de la famille Bcl-2, conduisant à une action anti-apoptotique accrue.
Comparaison Avec Des Composés Similaires
La propentofylline est similaire à d'autres dérivés de la xanthine tels que la pentoxifylline et la théophylline. Elle possède des propriétés uniques qui la distinguent de ces composés :
Propriétés
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7-propylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQOQRRFDPXAGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045189 | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Propentofylline is a xanthine derivative and phosphodiesterase inhibitor with purported neuroprotective effects. It inhibits both phosphodiesterase and adenosine uptake. Phosphodiesterase has shown to associated with age-related memory impairment and Alzheimer's disease. β-Amyloid protein 1–42 (β42) can induce apoptosis in the cultured hippocampal neurons, suggesting that it plays an important role in causing neurodegeneration in Alzheimer's disease. Propentofylline is also capable of activating a cAMP–PKA system, depressing the caspase cascade and modifying Bcl-2 family proteins. Propentofylline blocked both the apoptotic features induced by β42 and further induced an anti-apoptotic protein, Bcl-2. It suggests that the protection of propentofylline on the β42-induced neurotoxicity is caused by enhancing anti-apoptotic action through cAMP–PKA system. | |
| Record name | Propentofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
55242-55-2 | |
| Record name | Propentofylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55242-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propentofylline [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055242552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propentofylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06479 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | propentofylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=752424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Dihydro-3-methyl-1-(5-oxohexyl)-7-propyl-1H-Purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPENTOFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RTA398U4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Propentofylline exhibits its neuroprotective effects through a multifaceted approach, primarily by [] inhibiting adenosine uptake and [] inhibiting phosphodiesterase activity. [, , ]
ANone: By blocking adenosine uptake, this compound effectively increases the extracellular concentration of adenosine. [] This increased adenosine can then activate adenosine receptors, particularly the A1 subtype, leading to neuroprotective effects such as reduced glutamate release during ischemia. [, ]
ANone: this compound's inhibition of phosphodiesterase enzymes leads to increased intracellular levels of cyclic nucleotides like cAMP and cGMP. [, ] These cyclic nucleotides play crucial roles in various cellular processes, including modulating immune cell activity and potentially contributing to this compound's neuroprotective effects. [, ]
ANone: While this compound's primary mechanism involves increasing extracellular adenosine, studies have shown that it can also act as an adenosine receptor antagonist, particularly at the A1 subtype. [, , ] This suggests a complex interplay between enhancing adenosine availability and modulating receptor activity.
ANone: this compound has been shown to modulate glial cell activity, specifically inhibiting the activation and proliferation of microglia and astrocytes. [, , ] This modulation of glial cells can reduce the release of pro-inflammatory cytokines and potentially contribute to the neuroprotective effects observed in various models. [, ]
ANone: this compound has a molecular formula of C16H21N4O3 and a molecular weight of 317.36 g/mol.
ANone: The provided articles primarily focus on the pharmacological aspects of this compound. Material compatibility would be more relevant in contexts like drug formulation and delivery systems, which are not extensively covered in these research articles.
ANone: this compound is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes (phosphodiesterases) and modulating adenosine transport, rather than catalyzing chemical reactions.
ANone: The provided research articles primarily focus on experimental investigations of this compound. While computational chemistry and modeling can provide valuable insights into drug-target interactions and optimize drug design, these aspects are not explicitly discussed in the provided papers.
ANone: Information regarding specific SHE regulations governing this compound is not covered in the provided research articles. It's crucial to consult relevant regulatory guidelines and agencies for updated information on the safe handling, storage, and disposal of this compound.
ANone: this compound is well absorbed after oral administration but undergoes significant first-pass metabolism, resulting in low bioavailability. [] While it readily crosses the blood-brain barrier, specific details on its distribution, metabolism, and excretion profiles are not extensively covered in the provided articles. One study utilized LC-MS/MS to analyze the pharmacokinetics and distribution of this compound and its metabolite M1 in rats. []
ANone: Various in vitro models, including cultured hippocampal neurons, microglia, astrocytes, and human glioma cell lines, have been utilized to investigate the neuroprotective, anti-inflammatory, and potential anti-tumor effects of this compound. [, , , , ]
ANone: Animal models of cerebral ischemia in gerbils and rats, as well as models of neuropathic pain and autoimmune encephalomyelitis in rats, have been used to demonstrate the neuroprotective and anti-inflammatory effects of this compound. [, , , , , , ]
ANone: Yes, several double-blind, placebo-controlled clinical trials have been conducted to evaluate the efficacy of this compound in patients with dementia, including Alzheimer's disease and vascular dementia. [, , , ] These trials have provided evidence supporting its potential benefits in improving cognitive function and slowing disease progression.
ANone: The provided research articles do not specifically address the development of resistance to this compound. Further research is needed to determine if resistance mechanisms emerge with prolonged use and to understand their potential implications.
ANone: Information regarding cross-resistance between this compound and other compounds is limited within the provided research articles. Exploring potential cross-resistance patterns would require further investigation and analysis of its molecular targets and mechanisms of action.
ANone: While the provided articles primarily focus on systemic administration of this compound, one study investigated the use of Eudragit gels for rectal delivery to bypass first-pass metabolism and achieve sustained release. [] Further research exploring targeted drug delivery approaches could potentially enhance its efficacy and minimize off-target effects.
ANone: The provided research articles do not delve into the use of specific biomarkers to predict treatment response to this compound. Identifying such biomarkers could be valuable for personalizing therapy and improving treatment outcomes.
ANone: One study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the pharmacokinetics and tissue distribution of this compound and its metabolites in rats. [] High-performance liquid chromatography (HPLC) with UV detection has also been used for the simultaneous determination of this compound and its metabolites in serum. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)









